Purealidin C

Description

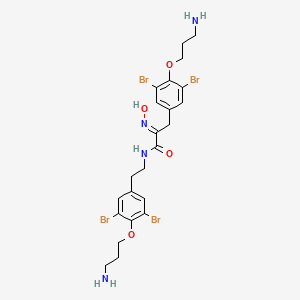

Structure

3D Structure

Properties

CAS No. |

138590-56-4 |

|---|---|

Molecular Formula |

C23H28Br4N4O4 |

Molecular Weight |

744.1 g/mol |

IUPAC Name |

(2E)-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-N-[2-[4-(3-aminopropoxy)-3,5-dibromophenyl]ethyl]-2-hydroxyiminopropanamide |

InChI |

InChI=1S/C23H28Br4N4O4/c24-16-9-14(10-17(25)21(16)34-7-1-4-28)3-6-30-23(32)20(31-33)13-15-11-18(26)22(19(27)12-15)35-8-2-5-29/h9-12,33H,1-8,13,28-29H2,(H,30,32)/b31-20+ |

InChI Key |

PDVHVPHTIIRYDO-AJBULDERSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OCCCN)Br |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OCCCN)Br |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Characterization of Purealidin C

Marine Sponge Sources and Geographic Distribution

Purealidin C and related bromotyrosine alkaloids are primarily isolated from marine sponges belonging to the order Verongida. nih.gov This order is a well-documented source of these unique metabolites, with specific genera being particularly prolific producers. researchgate.net

The primary sponge sources for the purealidin family of compounds include Psammaplysilla purea and various species of the genus Pseudoceratina. nih.govresearchgate.net Sponges of the genus Pseudoceratina are characterized by a dendritic fiber skeleton and have been identified in diverse marine environments. wikipedia.org

The geographic locations where these source sponges have been collected are indicative of the global distribution of this chemical class. Collections have been made in several regions, highlighting a concentration in the Indo-Pacific. Marine species producing bromotyrosine derivatives have been sampled extensively along the coasts of Japan, Australia, and India. nih.gov Specifically, Psammaplysilla purea has been collected from the waters of Okinawa, Japan, leading to the isolation of numerous purealidins. nih.govresearchgate.net Sponges of the Pseudoceratina genus, also sources of related compounds, have been found in temperate Australian waters, the Great Barrier Reef, the South China Sea, and Okinawa. nih.govwikipedia.orgnih.govbeilstein-journals.orgvliz.be

| Marine Sponge Genus/Species | Family | Order | Known Geographic Locations for Bromotyrosine Alkaloid Collection |

|---|---|---|---|

| Psammaplysilla purea | Aplysinellidae | Verongida | Okinawa, Japan nih.govresearchgate.net |

| Pseudoceratina n. sp. | Pseudoceratinidae | Verongida | Australia, South China Sea, Okinawa (Japan) nih.govnih.govbeilstein-journals.orgvliz.be |

Advanced Isolation Methodologies

The isolation of this compound from its marine sponge host is a multi-step process that requires sophisticated extraction and purification techniques to separate the target compound from a complex mixture of other metabolites.

The initial step in isolating this compound involves the extraction of the sponge biomass to create a crude extract containing the desired secondary metabolites. The choice of solvent is critical and is based on the polarity of the target compounds.

Solvent Extraction: This is the most common initial step, where the sponge material, often freeze-dried and ground, is steeped in an organic solvent. Methanol (MeOH) is frequently used, sometimes in combination with dichloromethane (B109758) (CH2Cl2) or ethyl acetate (B1210297) (EtOAc), to efficiently extract a broad range of compounds. nih.govbeilstein-journals.org The resulting crude extract is then typically partitioned between immiscible solvents (e.g., EtOAc and water) to achieve a preliminary separation of compounds based on their polarity. beilstein-journals.org

Microwave-Assisted Extraction (MAE): MAE is a modern technique that uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption. nih.gov The microwave energy interacts with polar molecules, causing rapid heating that leads to the rupture of cell walls and enhanced release of metabolites into the solvent. nih.gov

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. ms-editions.cl The collapse of these bubbles near the sample material generates localized high pressure and temperature, disrupting cell structures and improving solvent penetration, thereby increasing extraction efficiency. ms-editions.cl

Following initial extraction, the crude mixture undergoes several stages of chromatographic purification to isolate this compound. This process separates molecules based on their differential interactions with a stationary phase and a mobile phase.

Flash and Vacuum Liquid Chromatography (VLC): The crude extract is often first subjected to low-pressure chromatography techniques like flash chromatography or VLC, typically using silica (B1680970) gel as the stationary phase. nih.gov This step fractionates the extract into less complex mixtures based on polarity, simplifying subsequent purification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the final purification of natural products like this compound. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase like C18, is commonly employed. beilstein-journals.org A polar mobile phase, often a gradient of water and acetonitrile (B52724) or methanol, is used to elute the compounds. This high-resolution technique is crucial for separating structurally similar alkaloids from one another. beilstein-journals.org

Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. nih.gov It is particularly useful for purifying compounds with ionizable functional groups, such as the alkaloids in the purealidin family. The separation can be finely controlled by adjusting the pH and ionic strength of the mobile phase. nih.gov

Advanced Spectroscopic Elucidation Techniques for Structural Determination (General methodological approaches)

Once this compound is isolated in a pure form, its molecular structure is determined using a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. researchgate.netresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the precise molecular weight of the compound. researchgate.net This allows for the calculation of an unambiguous molecular formula by providing the exact elemental composition (C, H, N, O, Br, etc.). beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the complete structure of an organic molecule. jchps.comsemanticscholar.org

1D NMR: ¹H NMR provides information about the number and types of protons and their chemical environment, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. nih.gov

2D NMR: A suite of two-dimensional NMR experiments is used to establish the connectivity of the atoms. Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. Long-range correlations between protons and carbons are established using HMBC (Heteronuclear Multiple Bond Correlation), which is essential for connecting different structural fragments of the molecule. researchgate.net The relative stereochemistry is often determined through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which identify protons that are close to each other in space. semanticscholar.org

Biosynthesis and Chemoecological Roles of Purealidin C

Proposed Biosynthetic Pathways of Bromotyrosine Alkaloids

While the complete biosynthetic pathway to Purealidin C has not been fully elucidated, research on related bromotyrosine alkaloids has led to a proposed series of biogenetic steps. researchgate.net The structural diversity within this alkaloid class is thought to arise from a unifying principle involving the condensation of a hydroxyimino bromotyrosine with other alkaloid units. researchgate.net

The foundational building blocks for all bromotyrosine derivatives are derived from common amino acids. researchgate.net Studies utilizing 14C-labeled precursors in the marine sponge Aplysina fistularis confirmed that the biosynthetic journey begins with phenylalanine. mdpi.com Phenylalanine is subsequently converted to L-tyrosine through aromatic hydroxylation, a reaction catalyzed by phenylalanine hydroxylase (PAH). mdpi.comresearchgate.net This L-tyrosine is the direct precursor that undergoes a series of enzymatic modifications to yield the vast array of bromotyrosine alkaloids observed in nature. mdpi.comvulcanchem.com

Following the formation of tyrosine, several key enzymatic transformations are proposed to construct the core structure of spiroisoxazoline alkaloids like this compound. mdpi.com

A critical and defining step is the halogenation of the tyrosine ring. This is presumed to be catalyzed by bromoperoxidase enzymes, which introduce bromine atoms onto the aromatic ring. mdpi.comresearchgate.net These enzymes are part of a broader class of halogenases that are crucial for the biosynthesis of many marine natural products. nih.govresearchgate.net Flavin-dependent halogenases (FDHs) are one of the most extensively studied classes of these enzymes, catalyzing the oxidation of halide ions to facilitate electrophilic substitution on electron-rich aromatic substrates. nih.gov

A proposed biogenesis for spirocyclohexadienylisoxazoline alkaloids involves a sequence of enzymatic reactions following halogenation. mdpi.com This includes:

Deamination: Catalyzed by an aminotransferase.

Methylation: Carried out by a methylase.

Oxime Formation: An oximinotransferase facilitates the conversion of a keto group into an oxime. mdpi.com

Dearomatization and Cyclization: A key enantiodivergent step is believed to be the dearomatization of the brominated tyrosine derivative, possibly facilitated by a monooxygenase such as a cytochrome P450 enzyme. mdpi.com This is followed by an oxidative cyclization to form the characteristic spiroisoxazoline ring of this compound. mdpi.comvulcanchem.com

| Enzyme Class (Proposed) | Function in Bromotyrosine Alkaloid Biosynthesis | Precursor/Substrate | Product |

| Phenylalanine Hydroxylase | Aromatic hydroxylation | Phenylalanine | L-Tyrosine |

| Halogenase (Bromoperoxidase) | Electrophilic bromination of the aromatic ring | L-Tyrosine | Mono- and Dibromotyrosine |

| Aminotransferase | Deamination | Bromotyrosine derivative | Keto-acid derivative |

| Oximinotransferase | Conversion of a keto group to an oxime | Keto-acid derivative | Oxime derivative |

| Monooxygenase (e.g., Cytochrome P450) | Dearomatization and facilitation of cyclization | Oxime derivative | Spiroisoxazoline ring structure |

Role of Microbial Symbionts in Secondary Metabolite Production

The origin of bromotyrosine alkaloids—whether produced by the sponge itself or by its associated microbial symbionts—is a complex and debated topic. vulcanchem.comnih.gov Marine sponges host dense and diverse microbial communities, which can constitute up to 40% of the sponge's biomass, leading to the term "bacteriosponges". researchgate.netfrontiersin.org This intimate association has long suggested that microbes may be the true producers of many sponge-derived secondary metabolites. researchgate.netscispace.com

Evidence supporting a microbial role includes the fact that halogenating enzymes have been well-described in bacteria, whereas only one has been genetically identified from a sponge. nih.govresearchgate.net Studies on Aplysina sponges have identified a wide diversity of putative halogenase gene sequences linked to symbiotic bacteria, including members of the phyla Chloroflexi and Actinobacteria. nih.govresearchgate.net Furthermore, research on Aplysina aerophoba has found significant correlations between the concentrations of specific bromotyrosine alkaloids and the abundance of certain bacterial phylotypes, suggesting either direct production by the bacteria or a close metabolic interaction. researchgate.net

Chemoecological Significance and Natural Function in Host Organisms

Bromotyrosine alkaloids, including this compound, are believed to serve critical ecological functions for the host sponge, which is a sedentary, filter-feeding organism. scispace.com The primary proposed role for these compounds is chemical defense. researchgate.netscispace.com

These metabolites exhibit a broad spectrum of potent biological activities, including:

Antimicrobial and Antifungal Activity: They provide protection against pathogenic microorganisms in the marine environment. nih.govscispace.com Purpuramines K and L, for instance, show activity against both Gram-positive and Gram-negative bacteria. nih.gov

Cytotoxicity: The cytotoxic properties of these compounds can deter predation by fish and other marine animals. researchgate.netnih.gov

Antifouling Activity: They can prevent the settlement of larvae from biofouling organisms on the sponge's surface. researchgate.net

The chemical defense mechanism can be activated upon tissue injury. nih.gov In some Aplysina species, stored bromotyrosine alkaloids are enzymatically transformed into more potent deterrents when the sponge tissue is damaged, providing an effective and rapid defense against predators. nih.govresearchgate.net Beyond defense, it has also been suggested that these compounds may offer protection against harmful UV radiation, which is particularly relevant for sponges living in shallow, sunlit waters. researchgate.netoup.com

Chemical Synthesis and Analog Design of Purealidin C

Strategies for the Total Synthesis of Purealidin C and Related Congeners

The synthesis of complex marine natural products like this compound, a bromotyrosine alkaloid, presents significant challenges due to their densely functionalized and stereochemically rich structures. wiley-vch.deresearchgate.net The core structure features a distinctive dibromo-spirocyclohexadienyl-isoxazoline (SIO) ring system, which is crucial for its biological activity. vulcanchem.comnih.gov Synthetic strategies primarily focus on convergent approaches that allow for the late-stage connection of complex fragments, facilitating the synthesis of both the natural product and its analogs for structure-activity relationship (SAR) studies. vulcanchem.comresearchgate.net

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. tgc.ac.inkccollege.ac.in For this compound and its congeners, a convergent strategy is often envisioned. acs.org

The primary retrosynthetic disconnections for this compound are:

Amide Bond Disconnection: The amide linkage connecting the spiroisoxazoline core to the side chain is a logical point for disconnection. This breaks the molecule into two key fragments: the spirocyclic bromotyrosine-derived carboxylic acid or a related activated derivative, and the corresponding amine side chain. This approach allows for modularity, where different amine side chains can be coupled to the core structure to generate analogs. acs.org

Spiroisoxazoline Ring Disconnection: The spiroisoxazoline core itself can be disconnected through a C-O bond, revealing a phenolic oxime precursor. acs.org This precursor contains the necessary dibrominated tyrosine framework and an oxime functionality, which can undergo an oxidative spirocyclization to form the characteristic SIO ring system. acs.org

This analysis leads to a synthetic plan starting from a protected L-tyrosine derivative, which undergoes bromination, conversion to an oxime, and subsequent spirocyclization. acs.orgacs.org Separately, the requisite amine side chain is prepared, followed by a final amide coupling step to yield the target molecule. acs.org

A critical challenge in the synthesis of this compound is controlling the stereochemistry at the spirocyclic center. The biological activity of such privileged structures is often linked to their well-defined three-dimensional arrangement. researchgate.net Therefore, developing stereoselective synthetic routes is paramount.

Key strategies for achieving stereoselectivity include:

Substrate-Controlled Cyclization: The stereochemical outcome of the spirocyclization can be influenced by the existing chiral centers in the precursor molecule. However, for many tyrosine-derived oximes, the spiro center is the first and only chiral center being formed in the core, often leading to racemic or diastereomeric mixtures. nih.gov

Chiral Reagents and Catalysts: The use of chiral oxidants or catalysts for the oxidative spirocyclization step can induce asymmetry, favoring the formation of one enantiomer over the other. This approach is a cornerstone of modern asymmetric synthesis. msu.edu

Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor can direct the stereochemical course of the key bond-forming reaction, after which the auxiliary can be removed.

Enantioselective Separation: In cases where stereoselective synthesis is not fully achieved, chiral-phase High-Performance Liquid Chromatography (HPLC) can be employed to separate enantiomers or diastereomers. nih.gov This method has been demonstrated as a superlative technique for both assigning the configuration and quantifying the enantiomeric composition of SIO alkaloids. nih.gov

Research into related C19-diterpenoid alkaloids has shown the utility of Pd-catalyzed transannular alkenylation to stereoselectively install complex ring systems, a strategy that could potentially be adapted for spirocyclic systems. rsc.org

The synthesis of this compound requires a robust protecting group strategy to mask reactive functional groups and prevent unwanted side reactions. jocpr.comnumberanalytics.com The molecule contains several functionalities, including a phenol (B47542), an oxime, and an amine, each requiring selective protection and deprotection. acs.org

Key considerations for an effective protecting group strategy include:

Orthogonality: Protecting groups are considered orthogonal if each can be removed under specific conditions without affecting the others. numberanalytics.comorganic-chemistry.org For example, in the synthesis of the related Purealidin N, a methoxymethyl (MOM) ether was used to protect the phenol, while the amine was introduced late in the synthesis, avoiding the need for its protection. acs.org In more complex syntheses, an amine might be protected as a tert-butyloxycarbonyl (Boc) carbamate (B1207046) (removable with acid), while a phenol is protected as a benzyl (B1604629) (Bn) ether (removable by hydrogenolysis). numberanalytics.comorganic-chemistry.org

Stability and Reactivity: The chosen protecting groups must be stable to the conditions of subsequent reaction steps (e.g., bromination, oxidation, coupling) yet be readily cleavable under mild conditions in the final steps. organic-chemistry.orgnumberanalytics.com Electron-withdrawing protecting groups, such as acyl groups, can deactivate a system, while electron-donating groups like benzyl ethers can activate it; this influence must be factored into the synthetic design. wiley-vch.de

| Reaction Step | Reagents/Conditions | Purpose | Reference |

| Oxime Formation | Na₂WO₄/H₂O₂ in ethanol | Converts tyrosine ester to the corresponding oxime. | acs.org |

| Bromination | N-Bromosuccinimide (NBS) | Selectively installs bromine atoms on the aromatic ring. | acs.org |

| Oxidative Spirocyclization | Polymer-bound iodosyl (B1239551) diacetate | Forms the key spiroisoxazoline ring from the phenolic oxime. | acs.org |

| Amidation | HATU/DIEA or similar coupling agents | Couples the spirocyclic acid fragment with the amine side chain. | vulcanchem.com |

| Deprotection | Trifluoroacetic acid (TFA) | Removes acid-labile protecting groups like Boc or MOM ether. | vulcanchem.comacs.org |

Semi-Synthesis and Directed Chemical Modifications of this compound

Semi-synthesis, which uses a naturally isolated product as a starting material for chemical modifications, is a powerful tool for generating analogs that are difficult to access through total synthesis. nih.gov This approach allows for the targeted derivatization of the this compound scaffold to explore SAR and enhance bioactivity. researchgate.net

Targeted derivatization involves making specific, planned modifications to a molecule's structure to probe its interaction with a biological target. nih.govnih.gov For this compound and its relatives, research has focused on synthesizing libraries of analogs to identify key structural features required for activity. scispace.comhelsinki.fi

A study on the synthesis of 27 purpurealidin analogs identified several key structural modifications that influence bioactivity against the KV10.1 potassium channel: scispace.com

Halogen Substitution: The presence and position of bromine atoms on the central phenyl ring were found to be important. Analogs were synthesized to explore the effect of varying this substitution pattern. scispace.com

Side-Chain Modification: The N,N-dimethylpropylamino side chain was systematically altered. For instance, a compound with a free phenolic hydroxyl group was synthesized to study the importance of this chain for activity. scispace.comhelsinki.fi N-monomethyl derivatives were also prepared using an acid-stable trifluoroacetamide (B147638) protecting group to allow for selective alkylation. scispace.comhelsinki.fi

Distal Ring Variation: Modifications were made to the second aromatic ring in related dimeric structures, revealing that substituents like a methoxy (B1213986) group could enhance activity. scispace.com

These derivatization strategies provide valuable insights into the pharmacophore of the purealidin class of compounds.

| Compound Type | Modification Strategy | Purpose | Reference |

| Non-brominated analog | O-alkylation of a non-brominated phenol precursor. | To study the role of bromine atoms in bioactivity. | scispace.comhelsinki.fi |

| N-monomethyl derivatives | Use of trifluoroacetamide protecting group followed by methylation. | To elaborate the amine motif on the side chain. | scispace.comhelsinki.fi |

| Free phenolic analog | Synthesis without the N,N-dimethylpropylamino chain. | To determine the importance of the side chain for activity. | scispace.comhelsinki.fi |

The core structural motif of this compound is the spiroisoxazoline ring fused to a brominated tyrosine backbone. vulcanchem.com Elaboration of this core is essential for understanding how the central scaffold contributes to the molecule's function and for discovering novel activities. nih.govmdpi.comnih.gov

Synthetic efforts have focused on:

Ring System Variation: While this compound features a spiroisoxazoline, other related natural products contain different heterocyclic systems. Synthetic chemists can create hybrid structures by replacing the isoxazoline (B3343090) with other five- or six-membered rings to explore new chemical space.

Stereochemical Probes: The synthesis of both enantiomers of the spirocyclic core allows for the investigation of stereochemical requirements for biological targets. As seen in related systems, chiral-phase HPLC is an effective tool for resolving and analyzing these stereoisomers. nih.gov

Through these directed modifications of the core structure, a deeper understanding of the structural underpinnings of this compound's bioactivity can be achieved, guiding the design of future analogs with improved properties. researchgate.net

Combinatorial and Focused Library Synthesis of this compound Analogs

The complex structure and promising biological activities of marine-derived bromotyrosine alkaloids, such as this compound, have made them attractive targets for synthetic and medicinal chemistry. However, the isolation of these compounds from their natural sources is often insufficient for extensive biological evaluation and drug development. Consequently, chemical synthesis, particularly through combinatorial and focused library approaches, has become a critical tool for generating structural analogs to explore structure-activity relationships (SAR) and optimize biological activity. nih.govmdpi.com

High-Throughput Synthesis Approaches

High-throughput synthesis enables the rapid generation of a large number of compounds by performing reactions in parallel. For this compound analogs, this is typically achieved through a convergent synthetic strategy where a common core scaffold is first synthesized and then diversified in the final steps. The synthesis of libraries of structurally related spirocyclic bromotyrosines, such as the clavatadines, provides a well-established blueprint for this approach. mdpi.comresearchgate.netsemanticscholar.org

The general synthetic route begins with the preparation of a spirocyclic carboxyl core. This process starts from L-tyrosine, which undergoes esterification to protect the carboxylic acid, followed by oxidation to form an oxime. mdpi.comsemanticscholar.org This oxime is then subjected to an oxidative spirocyclization reaction to create the characteristic spiroisoxazoline ring system. mdpi.comacs.org Depending on the desired final product, halogenation (e.g., bromination) can be performed at this stage. mdpi.com After the formation of the spirocyclic ester, the protecting group is removed to yield the key spirocyclic carboxylic acid core. mdpi.comsemanticscholar.org

The diversification of this common intermediate is achieved through parallel amide coupling reactions. The spirocyclic core is reacted with a diverse library of amines or hydrazides in a multi-well plate format, allowing for the rapid synthesis of dozens of analogs simultaneously. mdpi.comnih.gov Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate these couplings. mdpi.com This strategy allows for the systematic modification of the side chain, which has been shown to be a critical determinant of biological activity in related compounds. acs.org

A representative high-throughput synthetic approach applicable to the generation of this compound analog libraries is outlined below.

Table 1: General High-Throughput Synthesis Scheme for Spirocyclic Bromotyrosine Analogs

| Step | Description | Reagents and Conditions |

| 1 | Esterification | L-tyrosine, tert-butyl acetate (B1210297), HClO₄ |

| 2 | Oxime Formation | Sodium tungstate (B81510) (Na₂WO₄·2H₂O), H₂O₂ |

| 3 | Oxidative Spirocyclization | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or N-bromosuccinimide (NBS) |

| 4 | Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) |

| 5 | Parallel Amide Coupling | Spirocyclic core, diverse amines/hydrazides, EDC·HCl, HOBt |

This table illustrates a general synthetic pathway modeled after the synthesis of clavatadine analogs, which share the spirocyclic bromotyrosine scaffold with this compound. mdpi.comsemanticscholar.org

Design Principles for Diverse Analog Libraries

The design of a focused or combinatorial library of this compound analogs is guided by several key principles aimed at systematically exploring the chemical space around the natural product to identify compounds with improved properties. nih.gov

Scaffold-Based Design: The central spirocyclic bromotyrosine core of this compound serves as the foundational scaffold. This structural motif is considered a "privileged scaffold" as it is present in numerous bioactive marine natural products. researchgate.netresearchgate.net The library design aims to retain this core while introducing a wide range of chemical diversity at specific positions. For spirocyclic bromotyrosines, the focus of diversification is often on the side chain attached via an amide bond, as this region is typically solvent-exposed and likely to interact with biological targets. mdpi.comacs.org

Diversity-Oriented Synthesis: To create a diverse library, a wide array of building blocks (amines and hydrazides) are selected for the final coupling step. These building blocks are chosen to vary several physicochemical properties, including:

Size and Shape: Incorporating linear, branched, and cyclic substituents.

Polarity and Charge: Including basic (e.g., pyridyl, guanidino), acidic, and neutral functional groups.

Hydrogen Bonding Capacity: Varying the number of hydrogen bond donors and acceptors.

Aromaticity and Halogenation: Introducing different aromatic rings and halogen substitution patterns. mdpi.com

This systematic variation allows for a comprehensive exploration of the SAR. For instance, in a library of 32 clavatadine C analogs, the agmatine (B1664431) side chain was replaced with various amino and hydrazide substituents to probe the impact on cytotoxicity. mdpi.comresearchgate.net

Focused Library Design: While diversity is important, libraries can also be "focused" to optimize a specific property, such as potency against a particular enzyme or cell line. nih.gov This involves designing analogs based on initial screening data or computational modeling. lifechemicals.com For example, if initial hits contain an aromatic ring, a focused library might be synthesized with various substituents on that ring to fine-tune electronic and steric properties. The goal is to move from a "hit" compound to a "lead" compound with enhanced activity and a better pharmacological profile. frontiersin.org

The selection of building blocks for a focused library of this compound analogs would be based on SAR data from initial diverse screenings.

Table 2: Example of Diversification Points for a Focused Spirocyclic Bromotyrosine Library

| Analog Series | R-Group (Side Chain) | Design Rationale |

| A | Alkyl amines (e.g., n-butylamine, cyclohexylamine) | Explore effect of hydrophobicity and steric bulk. |

| B | Aromatic amines (e.g., aniline, benzylamine) | Investigate role of aromatic interactions. |

| C | Heterocyclic amines (e.g., 2-aminopyridine) | Introduce hydrogen bond acceptors and potential for specific polar contacts. |

| D | Halogenated amines (e.g., 4-chloroaniline) | Modulate electronic properties and potential for halogen bonding. |

| E | Hydrazides (e.g., isonicotinohydrazide) | Alter linker geometry and hydrogen bonding patterns. |

This table provides a conceptual example of how a focused library could be designed to probe SAR, based on strategies used for synthesizing clavatadine analogs. mdpi.comresearchgate.net

Biological Activities and Molecular Mechanisms of Action of Purealidin C

Broad Spectrum of Biological Activities of Purealidin C and Related Bromotyrosine Alkaloids

Bromotyrosine alkaloids, including this compound, are recognized for their wide range of biological effects. researchgate.netscispace.combeilstein-journals.org These natural products, primarily isolated from marine sponges of the order Verongida, have garnered significant interest in the field of drug discovery. researchgate.netscispace.combeilstein-journals.orgacs.org Their activities include antimicrobial, antiviral, anti-inflammatory, antioxidant, enzyme inhibitory, and antiproliferative effects. researchgate.netscispace.combeilstein-journals.orgnih.gov

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiparasitic)

This compound and its analogs have demonstrated notable antimicrobial properties. Specifically, this compound shows a broad spectrum of activity against certain Gram-positive bacteria. nih.gov For instance, it has an IC50 of 2.6 and 6.2 µM against two different strains of Staphylococcus aureus and 2.6 and 2.8 µM against two strains of Bacillus subtilis. nih.gov

In terms of antifungal activity, this compound has a minimum inhibitory concentration (MIC) of 8 μg/mL against Candida albicans. vulcanchem.com Related bromotyrosine alkaloids have also shown significant antifungal and antibacterial activities. scispace.combeilstein-journals.org For example, Purpurealidin B is active against E. coli, S. aureus, V. cholerae, Shigella flexineri, and Salmonella typhi. nio.res.in

Some bromotyrosine derivatives have also been reported to have antiparasitic activity, including against Leishmania panamensis and the malaria parasite Plasmodium falciparum. nih.govmdpi.com

Table 1: Antimicrobial Activities of this compound and Related Compounds

| Compound | Organism | Activity Type | Measurement | Value |

|---|---|---|---|---|

| This compound | Staphylococcus aureus (strain 1) | Antibacterial | IC50 | 2.6 µM nih.gov |

| This compound | Staphylococcus aureus (strain 2) | Antibacterial | IC50 | 6.2 µM nih.gov |

| This compound | Bacillus subtilis (strain 1) | Antibacterial | IC50 | 2.6 µM nih.gov |

| This compound | Bacillus subtilis (strain 2) | Antibacterial | IC50 | 2.8 µM nih.gov |

| This compound | Candida albicans | Antifungal | MIC | 8 µg/mL vulcanchem.com |

| Purpurealidin B | E. coli, S. aureus, V. cholerae | Antimicrobial | - | Active nio.res.in |

| Purpurealidin B | Shigella flexineri, S. typhi | Antimicrobial | - | Active nio.res.in |

| Purealidin B | Leishmania panamensis | Antiparasitic | - | Active at 10 µM nih.gov |

| 11-hydroxyaerothionin | Plasmodium falciparum | Antiparasitic | - | Active at 5 µM nih.gov |

Antiviral Activities (e.g., HIV-1 Replication Inhibition)

Several bromotyrosine-derived compounds have been investigated for their potential to inhibit the replication of the Human Immunodeficiency Virus (HIV-1). beilstein-journals.orgudea.edu.coscielo.org.co Research has shown that certain bromotyrosine alkaloids can interfere with different stages of the HIV-1 replication cycle. udea.edu.coscielo.org.co For instance, purealidin B has been shown to inhibit HIV-1 replication in a dose-dependent manner, with a median maximum percentage of inhibition of 57% at a concentration of 80 μM. udea.edu.coscielo.org.co This inhibition is, in part, attributed to the ability of these compounds to interfere with the nuclear import of the virus. udea.edu.coscielo.org.co

Anti-inflammatory Properties

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. wikipedia.orgbetterhealth.vic.gov.au While direct studies on the anti-inflammatory mechanisms of this compound are not extensively detailed in the provided context, the broader class of pyrimidine-containing compounds, which share some structural motifs, are known to exhibit anti-inflammatory effects by inhibiting the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and COX-2. nih.gov

Antioxidant Effects

The antioxidant potential of this compound and related compounds has been noted, although detailed mechanistic studies are not fully elucidated in the provided search results. The presence of the brominated tyrosine core is a common feature among these marine alkaloids and may contribute to their ability to counteract oxidative stress.

Enzyme Inhibition (e.g., Cytoplasmic Dynein Heavy Chain ATPase, CaV3.1 Channel, Quorum Sensing Enzymes)

A significant aspect of this compound's biological activity is its ability to inhibit various enzymes.

Cytoplasmic Dynein Heavy Chain ATPase: this compound is a known inhibitor of cytoplasmic dynein ATPase activity. vulcanchem.comnih.gov It has been shown to reduce this activity by 78% at a concentration of 1 μM in P388 cells. vulcanchem.com This inhibition is comparable to that of purealin (B1241012) (82% inhibition at 1 μM). vulcanchem.com The inhibitory effect of purealin, a related compound, is concentration-dependent and uncompetitive, suggesting it does not compete with ATP for binding to the enzyme. nih.govacs.org

CaV3.1 Channel: The T-type calcium channel CaV3.1 is involved in various physiological processes, and its inhibition is a target for therapeutic development. vliz.benih.gov Purpurealidin I, a related bromotyrosine alkaloid, has been identified as a potent inhibitor of the rat CaV3.1 channel. vliz.be This finding has prompted further investigation into the structure-activity relationships of purpurealidin analogs as potential CaV3.1 channel blockers. vliz.be

Quorum Sensing Enzymes: Quorum sensing is a bacterial communication process that regulates virulence and biofilm formation. nih.govplos.org Purealidin A, a closely related compound to this compound, has been shown to inhibit quorum sensing in the marine bacterium Vibrio harveyi. nih.govmdpi.com This activity is of interest for developing anti-biofilm and anti-fouling agents. mdpi.com

Table 2: Enzyme Inhibition by this compound and Related Alkaloids

| Compound | Enzyme/Target | Activity | Concentration | % Inhibition/IC50 |

|---|---|---|---|---|

| This compound | Cytoplasmic Dynein ATPase | Inhibition | 1 µM | 78% vulcanchem.com |

| Purealin | Cytoplasmic Dynein ATPase | Inhibition | 1 µM | 82% vulcanchem.com |

| Purealin | Cytoplasmic Dynein ATPase | Inhibition | - | IC50 = 0.24 µM pitt.edu |

| Purealidin A | Cytoplasmic Dynein ATPase | Inhibition | - | IC50 = 10.9 µM pitt.edu |

| Purpurealidin I | Rat CaV3.1 Channel | Inhibition | 10 µM | 70.5 ± 0.6% vliz.be |

| Purealidin A | Vibrio harveyi Quorum Sensing | Inhibition | - | Active nih.govmdpi.com |

Antiproliferative Activities in Cell-Based Assays

This compound and its analogs have demonstrated significant antiproliferative effects against various cancer cell lines. vulcanchem.compitt.eduresearchgate.net The inhibition of cytoplasmic dynein, a key protein in mitosis, is a likely mechanism for this activity. nih.govpitt.edu While purealin and purealidin A were not highly active against human cancer cell lines in one study, some synthetic analogues of purealidin A showed low micromolar antiproliferative activity. pitt.edu For instance, certain analogues displayed IC50 values in the low micromolar range against mouse leukemia (L1210) and human breast (MB231), prostate (PC-3), and ovarian (2008) cancer cell lines. pitt.edu

Furthermore, other bromotyrosine alkaloids have shown moderate cytotoxic activity against ovarian tumor and leukemia cells. acs.org For example, aerophobin 1, another related compound, exhibited an IC50 value of 0.8 μM against MCF-7 breast cancer cells. researchgate.net

Table 3: Antiproliferative Activities of Purealidin Analogs and Related Compounds

| Compound | Cell Line | Activity | IC50 (µM) |

|---|---|---|---|

| Purealidin A analog {1.50d, 1.77c} | 2008 (ovarian) | Antiproliferative | 5.2 ± 0.9 pitt.edu |

| Purealidin A analog {1.50d, 1.77d} | 2008 (ovarian) | Antiproliferative | 5.3 ± 0.0 pitt.edu |

| Purealidin A analog {1.50d, 1.77c} | L1210 (mouse leukemia) | Antiproliferative | 5.4 ± 0.6 pitt.edu |

| Purealidin A analog {1.50d, 1.77d} | L1210 (mouse leukemia) | Antiproliferative | 5.7 ± 0.1 pitt.edu |

| Purealidin A analog {1.50d, 1.77c} | MB231 (breast) | Antiproliferative | 5.9 ± 0.5 pitt.edu |

| Purealidin A analog {1.50d, 1.77d} | MB231 (breast) | Antiproliferative | 5.8 ± 1.1 pitt.edu |

| Purealidin A analog {1.50d, 1.77d} | PC-3 (prostate) | Antiproliferative | 5.0 ± 1.1 pitt.edu |

| Aerophobin 1 | MCF-7 (breast) | Antiproliferative | 0.8 researchgate.net |

Antifouling Activity against Marine Organisms

This compound, a bromotyrosine alkaloid isolated from the marine sponge Psammaplysilla purea, has demonstrated notable antifouling capabilities against various marine organisms. nih.govnih.gov This class of compounds is recognized for its potential in developing environmentally friendly antifouling solutions due to its efficacy at non-toxic concentrations. researchgate.net The antifouling action of this compound is part of a broader spectrum of biological activities exhibited by this compound, which also includes cytotoxic, antifungal, and antimicrobial properties. nih.gov

Research into related bromotyrosine derivatives has shown significant inhibition of larval settlement for key fouling species like the barnacle Balanus amphitrite. researchgate.net For instance, the related compounds ceratinamides A and B, also isolated from P. purpurea, exhibited potent antifouling activity with EC50 values of 0.10 and 2.4 μg/mL, respectively. nih.gov While specific EC50 values for this compound are not as commonly cited, the activity of its structural relatives underscores the potential of this chemical family. The mechanism is generally believed to involve the deterrence of settlement and metamorphosis rather than direct toxicity, a desirable characteristic for modern antifouling agents. researchgate.netfrontiersin.org

Elucidation of Molecular Mechanisms of Action

Significant research has been directed at understanding the molecular underpinnings of this compound's bioactivity, particularly its antifouling effects. nih.govresearchgate.net This involves identifying specific protein targets, analyzing the binding interactions, and determining how these interactions modulate cellular processes in target organisms. nih.govnih.govresearchgate.netnih.govacs.orgmdpi.compitt.edu

Identification and Validation of Molecular Targets

A primary molecular target identified for bromotyrosine derivatives, a class to which this compound belongs, is the enzyme phenoloxidase (PO). nih.gov This enzyme is crucial for the curing process, known as sclerotization, of the adhesive proteins that barnacles and mussels use to firmly attach to surfaces. nih.govresearchgate.net By inhibiting phenoloxidase, these compounds can effectively prevent the permanent settlement of fouling organisms. nih.gov The α-hydroxyimino-amide moiety, a feature in related compounds, is considered an important pharmacophoric substructure responsible for strong copper-chelating properties, which is a likely mechanism for the inhibition of the copper-containing phenoloxidase enzyme. nih.gov

Analysis of Ligand-Target Binding Interactions

The interaction between bromotyrosine-derived inhibitors and their targets like phenoloxidase involves specific binding within the enzyme's active site. nih.govplos.org Molecular docking and structure-activity relationship (SAR) studies on related compounds reveal that features like the presence of two phenolic rings and specific halogen substitutions can enhance the fit and stabilization of the enzyme-inhibitor complex. nih.govresearchgate.net These interactions are typically non-covalent, involving hydrogen bonds and hydrophobic interactions that stabilize the ligand within the target's binding pocket. plos.orgnih.gov For example, methylation of key functional groups, such as the oxime and phenolic hydroxyls in a related inhibitor, led to a significant reduction in inhibitory activity, highlighting the importance of these specific interactions for potent enzyme inhibition. nih.gov

Modulation of Intracellular Signaling Pathways

The biological effects of compounds like this compound can be attributed to the modulation of critical intracellular signaling pathways. researchgate.netnih.gov In the context of antifouling, this can involve interference with pathways that regulate larval settlement and metamorphosis. Two key pathways often implicated are calcium (Ca2+) signaling and nitric oxide (NO) signaling. pitt.edureumatologiaclinica.org Calcium signaling is a fundamental process that acts as a second messenger in the signal transduction cascades that trigger metamorphosis in many marine invertebrate larvae. reumatologiaclinica.org Furthermore, nitric oxide is a known regulator of larval settlement, and its disruption can prevent this crucial step in the fouling process. pitt.edu While direct studies on this compound's effect on these specific pathways are limited, the known mechanisms of related marine natural products suggest this is a plausible mode of action.

Investigation of Specificity and Selectivity of Action

A significant advantage of many marine natural products as potential antifouling agents is their specificity and selectivity of action compared to traditional, highly toxic biocides. nih.govifremer.fr this compound and its analogues are noted for exhibiting bioactivity at concentrations that are non-toxic to non-target organisms. researchgate.net This selectivity is crucial for developing environmentally benign antifouling coatings. frontiersin.org The specificity is derived from the precise molecular recognition between the compound and its target protein. nih.govplos.org Minor structural differences in homologous proteins in non-target organisms can lead to significantly weaker binding, thus sparing them from the compound's effects. nih.gov This targeted approach, which disrupts a specific biological process in the fouling organism, contrasts sharply with the broad-spectrum toxicity of older heavy-metal-based paints. ifremer.fr

Structure Activity Relationship Sar Studies of Purealidin C and Its Analogs

Methodological Frameworks for SAR Investigations

The exploration of Structure-Activity Relationships (SAR) for Purealidin C and its analogs employs a multidisciplinary approach, integrating synthetic chemistry, biological evaluation, and computational modeling. The primary goal of these investigations is to systematically alter the chemical structure of the parent compound and to correlate these modifications with changes in biological activity. This process provides critical insights into the pharmacophore, the key molecular features responsible for the compound's therapeutic effects.

A foundational experimental strategy in SAR studies involves the synthesis of a library of analogs . This is achieved through systematic modifications of the this compound scaffold. These modifications can include alterations to the core skeleton, variations in substituent groups, and changes in stereochemistry. The synthesized analogs are then subjected to a battery of biological assays to determine their activity against specific targets, such as cancer cell lines or enzymes. For instance, cytotoxicity is a commonly evaluated endpoint, with assays against cell lines like the human malignant melanoma A-375 and normal human skin fibroblast Hs27 cells being utilized to assess both potency and selectivity researchgate.netmdpi.com.

In parallel with experimental approaches, computational methods play a significant role in guiding the design of new analogs and in understanding the molecular basis of their activity. Techniques such as molecular docking can be used to predict the binding orientation of this compound analogs within the active site of a target protein. Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling is employed to develop mathematical equations that relate the chemical structures of the analogs to their biological activities researchgate.netnih.gov. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Influence of Core Skeleton Modifications on Biological Activity

Modifications to the core skeleton of this compound analogs, such as those seen in the structurally related clavatadine C, have been shown to significantly impact biological activity. The core structure of these bromotyrosine alkaloids provides a rigid scaffold that orients the substituent groups in a specific spatial arrangement, which is crucial for their interaction with biological targets.

One key aspect of core skeleton modification is the introduction of conformational constraints. For example, the spirocyclic core of clavatadine C analogs serves to limit the free rotation that is present in acyclic analogs like purpurealidins mdpi.com. This restriction in conformational flexibility can lead to an increase in binding affinity and selectivity for a particular biological target by locking the molecule in a more bioactive conformation.

Studies on clavatadine C analogs have demonstrated that even subtle changes to the core, such as the saturation of a double bond to create a dihydro analog, can influence cytotoxicity. While the parent clavatadine C and its dihydro analog did not exhibit significant primary cytotoxicity in one study, their derivatives with modified side chains showed a wide range of cytotoxic effects mdpi.com. This suggests that the core skeleton's role is to appropriately present the side chains for interaction with the target, and modifications to the core can fine-tune this presentation.

The following table summarizes the cytotoxic activity of selected clavatadine C analogs with core and side chain modifications against the A-375 human malignant melanoma cell line.

| Compound | Core Modification | Side Chain | CC50 (µM) against A-375 cells | Selectivity Index (SI) |

|---|---|---|---|---|

| Clavatadine C | Spirocyclic | Agmatine (B1664431) | >50 | - |

| Dihydroclavatadine C | Spirocyclic (saturated) | Agmatine | >50 | - |

| Analog 18 | Spirocyclic | Dichloro-substituted aromatic | 0.4 ± 0.3 | 2.0 |

| Analog 29 | Spirocyclic | Pyridin-2-yl | - | 2.4 |

| Analog 37 | Spirocyclic (saturated) | Hydrazide of 2-picoline | - | Improved selectivity |

Effects of Substituent Groups on Bioactivity

The nature and position of substituent groups on the this compound scaffold are critical determinants of its biological activity. SAR studies have focused on modifying these groups to enhance potency, selectivity, and other pharmacological properties.

Impact of Halogenation Patterns

Halogenation, particularly bromination, is a characteristic feature of many marine-derived natural products, including this compound. The presence and pattern of halogen substituents on the aromatic rings can significantly influence the compound's electronic properties, lipophilicity, and ability to form halogen bonds, all of which can affect biological activity.

Studies on purpurealidin analogs have shown that the presence of bromine substituents on the central phenyl ring appears to enhance their activity on the KV10.1 potassium channel, a target relevant in cancer therapy scispace.com. This suggests that the electron-withdrawing nature and the size of the bromine atoms are important for the interaction with the target. In a study of clavatadine C analogs, a dichloro-substituted compound (analog 18) exhibited the highest cytotoxicity against the A-375 melanoma cell line, with a CC50 value of 0.4 µM mdpi.com. This highlights that not only the presence but also the type and number of halogen atoms can modulate the cytotoxic potency.

The following table presents data on the influence of halogenation on the cytotoxicity of clavatadine C analogs.

| Compound | Halogenation Pattern | CC50 (µM) against A-375 cells |

|---|---|---|

| Clavatadine C | Dibromo | >50 |

| Analog 18 | Dichloro | 0.4 ± 0.3 |

Role of Stereochemistry

Stereochemistry plays a pivotal role in the biological activity of many natural products, as biological macromolecules such as enzymes and receptors are chiral and often exhibit stereospecific recognition of their ligands nih.gov. For this compound and its analogs, the three-dimensional arrangement of atoms, particularly at stereogenic centers, can have a profound impact on their interaction with biological targets.

While specific stereochemical studies on this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action are well-established. Enantiomers of a chiral drug can exhibit significant differences in their biological activity, with one enantiomer often being more potent than the other. This is because the spatial arrangement of functional groups in one enantiomer may allow for a more optimal fit into the binding site of a target protein, leading to a stronger interaction .

Significance of Functional Group Variations

Variations in the functional groups attached to the this compound core structure have a significant impact on its bioactivity. SAR studies often involve the modification of these functional groups to probe their role in target binding and to optimize the compound's pharmacological profile.

In a study of 27 purpurealidin analogs, it was found that the presence of a methoxy (B1213986) group on the distal phenyl ring seemed to enhance the inhibitory activity on the KV10.1 potassium channel scispace.com. This suggests that this electron-donating group may be involved in a favorable interaction with the target protein.

Furthermore, modifications to the side chains of structurally related clavatadine C analogs have revealed important SAR trends. The replacement of the agmatine side chain with various aliphatic, aromatic, and heterocyclic substituents led to a range of cytotoxic activities mdpi.com. For example, the introduction of a pyridin-2-yl group (analog 29) resulted in an improved selectivity index mdpi.com. The nature of the linker between the core and the terminal functional group also plays a role, with the introduction of a hydrazide spacer in some analogs leading to modest improvements in selectivity mdpi.com.

The following table summarizes the impact of different functional groups on the selectivity of clavatadine C analogs.

| Compound | Side Chain Functional Group | Selectivity Index (SI) |

|---|---|---|

| Analog 29 | Pyridin-2-yl | 2.4 |

| Analog 37 | Hydrazide of 2-picoline | Improved selectivity |

| Aliphatic analogs (14-17) | Aliphatic substituents | Lower SI |

| Other heterocyclic analogs (40-42) | Other heterocycles | Lower SI |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity researchgate.netnih.gov. These models are valuable tools in drug discovery for predicting the activity of novel compounds, understanding the molecular properties that govern bioactivity, and guiding the design of more potent and selective analogs.

A typical QSAR study involves several key steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters), topological indices, and 3D properties.

Once the descriptors are generated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity nih.govfrontiersin.org. The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques.

While specific QSAR models for this compound were not found in the provided search results, the principles of QSAR are broadly applicable to bromotyrosine alkaloids. For a QSAR study on this compound analogs, relevant descriptors could include:

Hydrophobicity descriptors (e.g., logP): To model the compound's ability to cross cell membranes.

Electronic descriptors (e.g., Hammett constants, partial charges): To describe the electronic influence of substituents on the aromatic rings.

Steric descriptors (e.g., molar refractivity, Taft steric parameters): To quantify the size and shape of the molecule and its substituents.

Topological descriptors: To represent the connectivity and branching of the molecular structure.

A validated QSAR model for this compound analogs could provide valuable insights into the key structural features required for their biological activity and facilitate the rational design of new derivatives with improved therapeutic potential.

Application of Computational Chemistry and Molecular Descriptors

In the study of novel compounds, computational chemistry plays a pivotal role in elucidating the potential biological activity by analyzing their molecular structure. This process involves the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's chemical information. These descriptors can be categorized into several types, including constitutional, topological, geometric, and quantum-chemical descriptors.

For a hypothetical analysis of this compound and its analogs, a range of descriptors would be calculated to build a comprehensive molecular profile. These descriptors would likely include:

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its ability to permeate cell membranes.

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Weight: The mass of the molecule, a fundamental property influencing its physical and biological characteristics.

Number of Hydrogen Bond Donors and Acceptors: These descriptors are crucial for understanding potential interactions with biological targets.

Number of Rotatable Bonds: This provides insight into the conformational flexibility of the molecule.

A data table summarizing these hypothetical molecular descriptors for this compound and a set of its theoretical analogs would be a critical first step in any SAR study.

Interactive Data Table: Hypothetical Molecular Descriptors for this compound and Analogs

| Compound | Molecular Weight | LogP | TPSA | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |

| This compound | Value | Value | Value | Value | Value | Value |

| Analog 1 | Value | Value | Value | Value | Value | Value |

| Analog 2 | Value | Value | Value | Value | Value | Value |

| Analog 3 | Value | Value | Value | Value | Value | Value |

Note: The values in this table are placeholders as specific data for this compound is not available.

Development of Predictive Models for Biological Potency

Following the calculation of molecular descriptors, the next step in a typical SAR study is the development of predictive models. These models aim to establish a quantitative relationship between the structural features of the compounds (represented by the descriptors) and their biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) modeling.

The process of developing a predictive model for this compound and its analogs would involve:

Data Set Compilation: A dataset of this compound analogs with experimentally determined biological activities (e.g., IC50 values against a specific target) would be required.

Descriptor Calculation: As described in the previous section, a wide array of molecular descriptors would be calculated for each compound in the dataset.

Model Building: Various statistical and machine learning techniques, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced methods like support vector machines (SVM) and random forests, would be employed to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

A well-validated QSAR model could then be used to predict the biological potency of novel, untested this compound analogs, thereby guiding the design and synthesis of more potent compounds. The key parameters of such a hypothetical model would be summarized in a table.

Interactive Data Table: Key Parameters of a Hypothetical QSAR Model for this compound Analogs

| Parameter | Value |

| Statistical Method | e.g., MLR |

| Number of Compounds in Training Set | Value |

| Number of Compounds in Test Set | Value |

| Key Molecular Descriptors | List |

| R² (Coefficient of Determination) | Value |

| Q² (Cross-validated R²) | Value |

| RMSE (Root Mean Square Error) | Value |

Note: The values in this table are placeholders as specific data for this compound is not available.

Without dedicated research on this compound, the specifics of its SAR, the influential molecular descriptors, and the parameters of any predictive models remain speculative. The framework outlined above represents the standard scientific approach that would be necessary to generate such valuable insights into the chemical and biological properties of this compound.

Future Directions and Emerging Research Avenues for Purealidin C

Advancements in Analytical and Bioanalytical Techniques for High-Throughput Characterization

The structural elucidation and biological screening of marine natural products like Purealidin C have been historically hampered by the small quantities isolated from their natural sources. Future research will heavily rely on advancements in analytical and bioanalytical techniques to overcome these limitations. High-Throughput Screening (HTS) is a pivotal technology that enables the rapid testing of a large number of compounds against specific biological targets. bmglabtech.comnih.gov The integration of HTS with natural product libraries allows for accelerated identification of "hits" that can modulate biochemical or cellular pathways. nih.gov For this compound and its analogs, the development of miniaturized, automated HTS assays is crucial for efficiently screening their bioactivity across a wide range of potential targets. bmglabtech.com

Modern analytical techniques are essential for the rapid characterization of these complex molecules. Methodologies combining liquid chromatography with mass spectrometry (LC-MS) and even tandem mass spectrometry (LC-MS/MS) are standard for the dereplication and identification of known compounds in crude extracts, thereby streamlining the discovery of novel purealidin variants. nih.govresearchgate.net For detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy remains indispensable. nih.gov Future advancements will likely focus on enhancing the sensitivity of these techniques, such as through nanoscale NMR, to allow for complete characterization from even smaller amounts of purified compound. The application of these advanced methods will facilitate the creation of comprehensive databases of bromotyrosine alkaloids, aiding in the rapid identification and prioritization of compounds like this compound for further development.

Exploration of Novel Biological Targets and Broadened Therapeutic Potential

This compound belongs to the bromotyrosine alkaloid family, a class of compounds known for a wide spectrum of biological activities, including cytotoxic, antimicrobial, and antiviral properties. nih.govmdpi.com Several purealidins and related compounds have demonstrated significant in vitro cytotoxicity against various human tumor cell lines. researchgate.netacs.org For instance, Purealidins P and Q have shown cytotoxicity, while Purealidins J and K exhibited moderate inhibitory activity against the epidermal growth factor receptor (EGFR) kinase. researchgate.net The therapeutic potential of alkaloids is vast, with different compounds acting as antitumor and antibacterial agents, among other roles. mdpi.com

A significant future direction for this compound research is the systematic exploration of novel biological targets to broaden its therapeutic potential. Current knowledge is largely focused on general cytotoxicity, but the precise molecular mechanisms of action are often not fully understood. nih.gov The use of in silico computational methods, such as molecular docking and virtual screening, can predict interactions between this compound and a vast library of known protein targets. nih.govf1000research.com These predictive models can identify potential targets for conditions ranging from cancer to neurodegenerative diseases and inflammatory disorders. mdpi.com

Furthermore, phenotypic screening, an approach where compounds are tested for their effects on cell models of disease without a preconceived target, can uncover unexpected therapeutic applications. nih.gov By screening this compound against a diverse panel of cell lines and disease models, researchers may identify novel activities and subsequently work to deconvolve the specific molecular targets responsible for these effects. This unbiased approach, combined with targeted screening, will be essential to fully unlock the therapeutic promise of this compound.

Development of Sustainable Sourcing and Production Methodologies

A major bottleneck in the development of marine natural products is the "supply problem"—obtaining sufficient quantities of the compound for preclinical and clinical studies without damaging the marine ecosystem. Future research must prioritize the development of sustainable sourcing and production methods for this compound.

Aquaculture and Mariculture of Producer Organisms

This compound is isolated from marine sponges of the genus Psammaplysilla. researchgate.net Harvesting these sponges from the wild is not a sustainable long-term strategy. One of the most promising avenues to address this is the development of aquaculture or mariculture techniques for the producer organism. Farming marine sponges has been explored for over a century, capitalizing on their regenerative capabilities. researchgate.net By growing the Psammaplysilla sponge in controlled or semi-controlled marine environments, a consistent and renewable biomass can be produced. This approach not only ensures a steady supply of the raw material for this compound extraction but also significantly reduces the impact on wild sponge populations, contributing to marine biodiversity conservation.

Biotechnological Approaches for Production (e.g., Microbial Fermentation, Synthetic Biology)

Beyond cultivating the source organism, biotechnological methods offer a powerful alternative for the production of this compound. If the biosynthetic gene cluster responsible for producing the alkaloid can be identified, it could potentially be transferred to a microbial host, such as E. coli or yeast, for large-scale production through fermentation. nih.govresearchgate.net This heterologous expression approach has been successfully applied to other complex natural products and offers significant advantages in terms of scalability, cost-effectiveness, and process control. mdpi.com

Synthetic biology further expands these possibilities. By understanding the enzymatic steps in the biosynthetic pathway, researchers can engineer novel pathways in microbial hosts to produce not only this compound but also new-to-nature analogs with potentially improved therapeutic properties. nih.gov While the chemical synthesis of complex bromotyrosines like Purpurealidin I has been achieved, it often involves many steps. mdpi.com Biotechnological production could provide a more direct and sustainable route for industrial-scale manufacturing. nih.gov

Integration of Multi-Omics Technologies in Biosynthetic Pathway Elucidation

A fundamental step toward the biotechnological production of this compound is the complete elucidation of its biosynthetic pathway. The precise enzymatic steps that convert primary metabolites like the amino acid tyrosine into the complex structure of this compound are not yet fully known. mdpi.comnih.gov The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is a key emerging strategy to unravel these complex pathways. nih.gov

By sequencing the genome of the Psammaplysilla sponge (genomics) and analyzing its expressed genes (transcriptomics) and proteins (proteomics), scientists can identify candidate enzymes involved in the biosynthesis. mdpi.com This data can be correlated with the chemical profile of the sponge (metabolomics), which maps the presence of this compound and its potential precursors and intermediates. nih.govnih.gov This integrated approach allows researchers to build a comprehensive model of how the compound is constructed within the organism. mdpi.com

Multi-omics studies on other bromotyrosine-producing sponges have already suggested that the sponge host itself, rather than its symbiotic microbes, is likely responsible for biosynthesis. nih.govnih.gov Applying these powerful technologies specifically to the producer of this compound will provide the genetic blueprint needed for synthetic biology and metabolic engineering efforts, ultimately enabling sustainable and controlled production of this promising marine alkaloid. nih.gov

Q & A

Q. What analytical techniques are recommended for confirming the structural identity of Purealidin C?

To elucidate the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR helps resolve stereochemistry and connectivity, while HR-MS confirms molecular weight and fragmentation patterns. For crystalline derivatives, X-ray analysis provides unambiguous structural validation. Comparative analysis with related compounds (e.g., Purealidin A/B) can further validate assignments .

Q. How can researchers design assays to evaluate this compound’s bioactivity in marine antifouling applications?

Standardized bioassays include larval settlement inhibition tests using barnacle (Balanus amphitrite) or mussel (Mytilus edulis) larvae. Dose-response experiments (e.g., 0.1–100 µM) should be conducted in triplicate with negative (DMSO/solvent control) and positive controls (e.g., copper sulfate). Activity metrics (EC₅₀ values) must be calculated using statistical tools like nonlinear regression. Purity verification via HPLC (>95%) is critical to avoid confounding results .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

this compound should be stored at -20°C in airtight, light-protected containers. During handling, use nitrile gloves, lab coats, and chemical fume hoods to minimize inhalation/contact. Spills require immediate cleanup with alcohol-based absorbents, followed by surface decontamination. Safety documentation must align with GHS standards, including emergency eyewash and shower access .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in compound purity, assay conditions (e.g., salinity, temperature), or organism-specific responses. To address this:

Q. What experimental strategies optimize the yield of this compound during isolation from marine sponges?

Yield optimization requires:

- Extraction : Use gradient solvent systems (e.g., hexane → ethyl acetate → methanol) to fractionate crude extracts.

- Chromatography : Combine vacuum liquid chromatography (VLC) for bulk separation with HPLC (C18 columns, acetonitrile/water gradients) for final purification.

- Monitoring : Track fractions via TLC or LC-MS to prioritize high-purity fractions. Yield improvements may involve seasonal collection (linked to natural product biosynthesis cycles) .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with biological targets (e.g., bacterial adhesins). Quantum mechanical calculations (DFT) assess electronic properties influencing reactivity. Comparative SAR analysis with analogs (e.g., brominated derivatives) identifies critical functional groups. Validate predictions with in vitro mutagenesis or synthetic modification .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound toxicity studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/LC₅₀ values. For ecological risk assessment, apply species sensitivity distribution (SSD) models. Account for batch variability via mixed-effects models. Open-source tools like R (drc package) or GraphPad Prism ensure reproducibility .

Methodological Guidance

Q. How should researchers document synthetic or isolation procedures for reproducibility?

Follow the "Materials and Methods" guidelines from Reviews in Analytical Chemistry:

- Specify sources of biological material (e.g., sponge species, collection location).

- Detail chromatography parameters (column type, mobile phase gradients, flow rates).

- Report yields at each purification step and characterize intermediates (NMR, MS).

- Deposit spectral data in public repositories (e.g., GNPS) .

What criteria define a robust research question for this compound studies?

Apply the FINER framework:

- Feasible : Ensure access to sufficient biomass or synthetic capacity.

- Novel : Address gaps (e.g., mechanisms of antifouling action).

- Ethical : Adhere to marine sampling regulations (Nagoya Protocol).

- Relevant : Align with priorities like sustainable antifouling solutions .

Data Integrity and Reporting

Q. How can researchers ensure reproducibility in this compound bioassays?

Follow the Journal Publication Guidelines for Medical Sciences Research:

Q. What strategies mitigate bias in ecological studies of this compound’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.